
3-Fluoro-2-hydroxypropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-hydroxypropane-1-sulfonyl chloride: is an organofluorine compound with the molecular formula C3H6ClFO3S and a molecular weight of 176.59 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonyl chloride group attached to a propane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-2-hydroxypropane with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
3-Fluoro-2-hydroxypropane+Thionyl chloride→3-Fluoro-2-hydroxypropane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide
The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to moderate heating, depending on the reactivity of the nucleophile.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl chloride functionality into molecules. It is also used in the preparation of various fluorinated compounds.
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then be further derivatized. It is also used in the synthesis of potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
3-Fluoropropane-1-sulfonyl chloride: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.
2-Hydroxypropane-1-sulfonyl chloride: Lacks the fluorine atom, which affects its reactivity and the properties of the resulting derivatives.
Uniqueness: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct reactivity and properties. The fluorine atom increases the electrophilicity of the sulfonyl chloride group, while the hydroxyl group provides additional sites for derivatization.
Properties
IUPAC Name |
3-fluoro-2-hydroxypropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO3S/c4-9(7,8)2-3(6)1-5/h3,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOYVIPXHPLDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-diethoxy-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2999952.png)
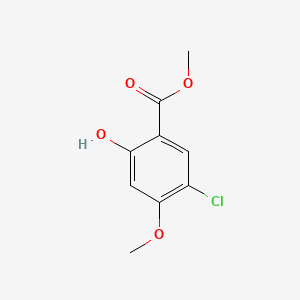
![imidazo[1,2-b]pyridazin-8(5H)-one](/img/structure/B2999954.png)
![9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B2999955.png)

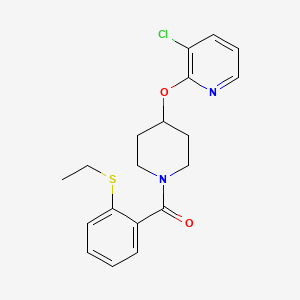

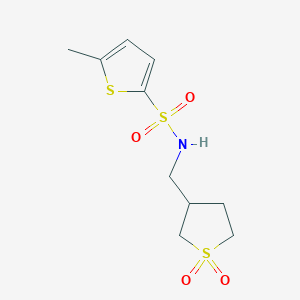

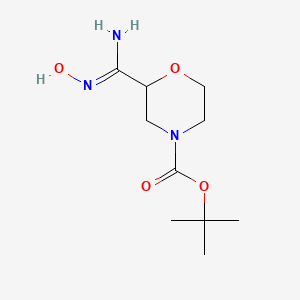
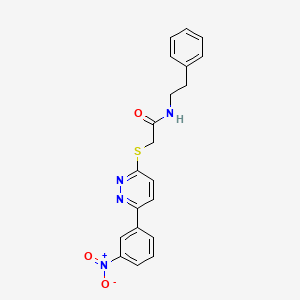
![2-{[(Cyanomethyl)(phenyl)carbamoyl]methoxy}benzamide](/img/structure/B2999970.png)
![1-(2-methylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2999971.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2999972.png)
